Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate
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Overview
Description
Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate is an organic compound characterized by its unique structure, which includes a benzoyldiazenyl group attached to a but-2-enoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate typically involves the reaction of methyl 3-aminocrotonate with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which then undergoes coupling with the benzoyl group to form the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at low temperatures to ensure the stability of the diazonium intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diazenyl group can participate in electron transfer reactions, influencing the activity of biological molecules. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminocrotonate: A precursor in the synthesis of Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate.
Ethyl 3-methyl-3-butenoate: Shares a similar ester structure but lacks the diazenyl group.
Methyl cinnamate: Contains a similar ester linkage but with a different aromatic group.
Uniqueness
This compound is unique due to the presence of the benzoyldiazenyl group, which imparts distinct chemical and physical properties. This group allows for specific interactions in chemical reactions and potential biological activities that are not observed in similar compounds .
Properties
CAS No. |
101561-12-0 |
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Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
methyl 3-(benzoyldiazenyl)but-2-enoate |
InChI |
InChI=1S/C12H12N2O3/c1-9(8-11(15)17-2)13-14-12(16)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
PLIQXKXYPLCYRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC)N=NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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